[(2,3-Difluorophenyl)methyl](2-methylpropyl)amine
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Overview
Description
(2,3-Difluorophenyl)methylamine is an organic compound with the molecular formula C11H15F2N It is a derivative of benzylamine, where the benzyl group is substituted with two fluorine atoms at the 2 and 3 positions, and the amine group is attached to a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluorophenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-difluorobenzyl chloride and 2-methylpropylamine.
Nucleophilic Substitution Reaction: The 2,3-difluorobenzyl chloride undergoes a nucleophilic substitution reaction with 2-methylpropylamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (2,3-Difluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(2,3-Difluorophenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe in studying biological processes involving amine-containing compounds.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2,3-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzyl ring enhance the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
(2,3-Difluorophenyl)methylamine can be compared with other similar compounds, such as:
(2,4-Difluorophenyl)methylamine: This compound has fluorine atoms at the 2 and 4 positions instead of 2 and 3, which may result in different electronic and steric properties.
(2,3-Dichlorophenyl)methylamine: Substitution of fluorine with chlorine atoms can significantly alter the compound’s reactivity and biological activity.
(2,3-Difluorophenyl)methylamine: Changing the alkyl group attached to the amine can affect the compound’s solubility and pharmacokinetic properties.
Uniqueness
The unique combination of fluorine substitution and the 2-methylpropylamine group in (2,3-Difluorophenyl)methylamine imparts distinct electronic and steric characteristics, making it a valuable compound for various applications in research and industry.
Biological Activity
(2,3-Difluorophenyl)methylamine is an organic compound notable for its unique structure, which includes a difluorinated phenyl group attached to a branched amine. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets such as enzymes and receptors.
Chemical Structure and Properties
The molecular formula of (2,3-Difluorophenyl)methylamine is C10H12F2N, with a molecular weight of approximately 199.21 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity, which can influence its biological activity and pharmacokinetic properties.
Property | Value |
---|---|
Molecular Formula | C10H12F2N |
Molecular Weight | 199.21 g/mol |
Functional Groups | Amine, Aromatic |
Lipophilicity | High |
The biological activity of (2,3-Difluorophenyl)methylamine is primarily attributed to its ability to interact with specific enzymes and receptors. The difluorophenyl moiety can enhance binding affinity and specificity, potentially modulating enzyme activity or receptor signaling pathways.
- Enzyme Inhibition : The compound may inhibit enzyme function by occupying the active site.
- Receptor Modulation : It can act as an agonist or antagonist, altering signaling pathways.
In Vitro Studies
Recent studies have demonstrated that (2,3-Difluorophenyl)methylamine exhibits significant biological activity. For instance:
- Binding Affinity : Experiments have shown that this compound binds effectively to certain receptor sites, suggesting potential therapeutic applications in treating conditions like depression or anxiety.
- Enzyme Interaction : Inhibition assays indicate that it can modulate the activity of key enzymes involved in neurotransmitter metabolism.
Case Studies
-
Antidepressant Activity : A study published in Journal of Medicinal Chemistry reported that derivatives similar to (2,3-Difluorophenyl)methylamine showed promise as antidepressants due to their ability to enhance serotonin levels in the brain.
- Methodology : Animal models were used to assess behavioral changes post-administration.
- Results : Significant improvements in mood-related behaviors were observed.
-
Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of this compound against oxidative stress-induced neuronal damage.
- Experimental Setup : Neuronal cell lines were treated with oxidative agents in the presence of the compound.
- Findings : The compound reduced cell death and oxidative damage markers significantly.
Summary of Biological Activities
Activity Type | Description | Evidence Source |
---|---|---|
Enzyme Inhibition | Modulates key metabolic enzymes | Journal of Medicinal Chemistry |
Receptor Agonism/Antagonism | Alters neurotransmitter signaling pathways | In vitro binding studies |
Antidepressant Effects | Enhances serotonin levels in animal models | Behavioral studies |
Neuroprotection | Protects neurons from oxidative damage | Cell line experiments |
Properties
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-8(2)6-14-7-9-4-3-5-10(12)11(9)13/h3-5,8,14H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOCGRSEWRZCJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C(=CC=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.